molecular formula C11H14N2O2S2 B1587284 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide CAS No. 262607-85-2

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

Cat. No. B1587284
CAS RN: 262607-85-2
M. Wt: 270.4 g/mol
InChI Key: GEOIYFLEWGZJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide” is a chemical compound with a mixture of E/Z isomers . Its IUPAC name is (1Z)-2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide . The compound has a molecular weight of 270.38 .


Molecular Structure Analysis

The InChI code of the compound is 1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,10-11H,5-7,12H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 113-115 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Several studies focus on synthesizing novel compounds with dithiolane rings and evaluating their chemical properties. For example, the facile synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization demonstrates the interest in manipulating phenol derivatives for various applications, suggesting a similar potential for the compound (Xu et al., 2010).

Biological and Pharmacological Activities

Compounds containing dithiolane structures, similar to the one mentioned, are explored for their biological activities. α-Lipoic acid-based PPARγ agonists, for instance, have shown promise in treating inflammatory skin diseases, indicating that compounds with 1,2-dithiolane rings may have significant therapeutic potential (Venkatraman et al., 2004).

Antioxidant and Anti-inflammatory Properties

Research into compounds like ferulic acid and its derivatives showcases a strong interest in molecules with antioxidant and anti-inflammatory properties, which could be relevant to the compound . These compounds have been widely used in food and cosmetic industries due to their beneficial effects (Ou & Kwok, 2004).

Potential in Cancer Treatment

The synthesis and anticancer evaluation of phenothiazine derivatives underline the continuous search for novel anticancer agents. Compounds synthesized for their potential interactions with cancer cell lines, such as breast cancer cells, reveal the ongoing efforts to find new treatments (Ahmed et al., 2018).

Safety and Hazards

The compound is associated with some safety hazards. The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety information .

properties

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIYFLEWGZJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(S1)C2=CC=C(C=C2)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

262607-85-2
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262607-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Reactant of Route 2
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Reactant of Route 3
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.